N-Allyl-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-Allyl-2-(quinolin-8-yloxy)acetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline derivatives with allyl bromide and acetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-Allyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-Allyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide
- N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
- 2-Chloro-N-(quinolin-8-yl)acetamide
Uniqueness
N-Allyl-2-(quinolin-8-yloxy)acetamide is unique due to its allyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its structure also allows for specific interactions with biological targets, potentially leading to unique biological activities compared to other quinoline derivatives.
Properties
CAS No. |
88350-40-7 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-prop-2-enyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-8-15-13(17)10-18-12-7-3-5-11-6-4-9-16-14(11)12/h2-7,9H,1,8,10H2,(H,15,17) |
InChI Key |
ZIEZWLUEMDLZMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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